Benzo-18-crown-6
Overview
Description
Benzo-18-crown-6, a cyclic compound with the ability to form complexes with various ions due to its crown-shaped structure, is notable for its selectivity towards alkali metal ions. This selectivity is attributed to the size fit between the ions and the ether's cavity, facilitating the study of ion-crown ether interactions in different contexts, including synthesis, structure analysis, and property evaluation.
Synthesis Analysis
The synthesis of Benzo-18-crown-6 and its complexes has been explored through various methods, including conductometric studies and crystallization techniques. For example, Luo et al. (1983) investigated the coordination reactions of alkali metals with Benzo-18-crown-6 in methanol, highlighting the influence of substituents on the stability of the resulting complexes (Luo, 1983). Furthermore, Li et al. (2003) detailed the synthesis and crystal structure of Benzo-18-Crown 6 complexes with palladium and platinum, showcasing the one-dimensional chain structures formed by these complexes (Li et al., 2003).
Molecular Structure Analysis
The molecular structure of Benzo-18-crown-6 complexes has been elucidated through X-ray diffraction analysis and other structural characterization techniques. The work by Li et al. (2003) and the study on the fullerene derivative of Benzo[18]crown‐6 by Diederich et al. (1993) provide insights into the complexation ability and the amphiphilic properties of these compounds, as well as detailed crystal structures (Diederich et al., 1993).
Chemical Reactions and Properties
The chemical reactivity and properties of Benzo-18-crown-6 derivatives have been a subject of study, with research focusing on their ability to act as reducing and stabilizing agents in the synthesis of nanoparticles, as demonstrated by Pal et al. (2014) (Pal et al., 2014).
Physical Properties Analysis
The physical properties of Benzo-18-crown-6 complexes, including their behavior in various solvents and under different thermal conditions, have been explored to understand their stability and solubility. For instance, Takeda et al. (1984) investigated the formation constants and solubility of Benzo-18-crown-6 complexes with alkali metal ions in nonaqueous solvents (Takeda et al., 1984).
Chemical Properties Analysis
The chemical properties of Benzo-18-crown-6, such as its complexation behavior with various cations, have been the focus of numerous studies. Research by Toman et al. (2010) on the complexation of Cs+ with Benzo-18-crown-6 using DFT calculations highlights the strong interactions between the crown ether and the cations, shedding light on the stability and structure of these complexes (Toman et al., 2010).
Scientific research applications
Chemical-Responsive Polymer Systems: Benzo-18-crown-6 has been incorporated into polymers like poly(N-isopropylacrylamide), enabling phase transitions in response to specific metal ions such as potassium and sodium, with varying concentrations needed for different ions (Irie, Misumi, & Tanaka, 1993).
Sensing and Detection Applications: It's used in hydrogel-modified microcantilevers for detecting Pb2+ in aqueous solutions, demonstrating high selectivity and sensitivity (Liu & Ji, 2004).
Nanoparticle Synthesis: As a reducing and stabilizing agent in the synthesis of silver nanoparticles, Benzo-18-crown-6 facilitates the production of uniform and stable nanoparticles (Pal, Deb, & Deshmukh, 2014).
Ion Selectivity and Isotope Studies: Used in chromatography for studying isotope effects in calcium adsorption and ion selectivity, demonstrating specificity in complex formation reactions (Hayasaka et al., 2008).
Ionophore for Ion-Selective Electrodes: Employed in the construction of solid-state ion-selective electrodes for high selectivity in Pb2+ determination, acting both as a receptor and an ion-to-electron transducer (Parra et al., 2011).
Plant Biology Research: Investigated for its effects on stomatal opening in plants, where it interacts with abscisic acid and affects transpiration rates (Richardson et al., 1979).
Extraction and Separation of Metals: Utilized in the extraction and possible separation of metals like platinum and rhodium from chloride solutions, often in combination with other compounds (Jyothi & Lee, 2016).
Radioactive Strontium Separation: Linked to α-zirconium phosphate for the development of adsorbents aimed at separating radioactive strontium, demonstrating high selectivity and efficiency (Mu et al., 2020).
properties
IUPAC Name |
2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(22),18,20-triene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O6/c1-2-4-16-15(3-1)21-13-11-19-9-7-17-5-6-18-8-10-20-12-14-22-16/h1-4H,5-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFHXKRFDFROER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOC2=CC=CC=C2OCCOCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50878074 | |
Record name | B18C6-BENZO CROWN ETHER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo-18-crown-6 | |
CAS RN |
14098-24-9 | |
Record name | Benzo-18-crown-6 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14098-24-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B18C6-BENZO CROWN ETHER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50878074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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